molecular formula C13H14N2OS B1231710 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea

1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea

Cat. No. B1231710
M. Wt: 246.33 g/mol
InChI Key: RFYOTDOOADPFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea is a member of ureas.

Scientific Research Applications

Phosphorescence and Organic Light-Emitting Diodes

A study by Tsuboyama et al. (2003) explored the phosphorescence properties of a series of facial homoleptic cyclometalated iridium(III) complexes, including those with a structure related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These complexes demonstrated significant phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs), with potential for high efficiency and pure-red emission (Tsuboyama et al., 2003).

Intramolecular C−H Activation

Skvortsov et al. (2007) reported on the intramolecular sp3-hybridized C−H activation in novel yttrium alkyl and hydrido complexes, supported by bulky aminopyridinato ligands derived from structures similar to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. This study provides insights into the potential use of such compounds in chemical synthesis and organometallic chemistry (Skvortsov et al., 2007).

Titanium(IV) Phosphates Synthesis

Murugavel and Kuppuswamy (2008) conducted research on the reaction of bulky 2,6-disubstituted aryl esters with Cp*TiCl3, leading to the formation of various titanophosphate structures. This study contributes to the understanding of the reactivity and potential applications of compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea in the synthesis of complex inorganic compounds (Murugavel & Kuppuswamy, 2008).

Anticonvulsant Activity of Related Compounds

Thakur et al. (2017) synthesized and evaluated a series of urea/thiourea derivatives for anticonvulsant activity. Their study included compounds structurally related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea, providing insights into the potential therapeutic applications of these compounds in the treatment of convulsive disorders (Thakur et al., 2017).

Electroluminescence in Organic Materials

Doi et al. (2003) investigated a novel class of color-tunable emitting amorphous molecular materials, including compounds related to 1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea. These materials exhibited properties suitable for use in organic electroluminescent devices, capable of emitting multicolor light, including white (Doi et al., 2003).

properties

Product Name

1-(2,6-Dimethylphenyl)-3-thiophen-2-ylurea

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-thiophen-2-ylurea

InChI

InChI=1S/C13H14N2OS/c1-9-5-3-6-10(2)12(9)15-13(16)14-11-7-4-8-17-11/h3-8H,1-2H3,(H2,14,15,16)

InChI Key

RFYOTDOOADPFKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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